3-(4-Phenoxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Phenoxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one is a complex organic compound with a unique structure that includes a benzofuran core substituted with phenyl and phenoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenoxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a phenoxyphenyl intermediate, followed by cyclization to form the benzofuran core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures to ensure efficient reactions. The exact methods would depend on the specific requirements of the production process and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Phenoxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines.
Scientific Research Applications
3-(4-Phenoxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It could be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-Phenoxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(3-Phenoxyphenyl)-substituted benzoxazoles: These compounds have a similar phenoxyphenyl group but differ in the core structure.
Pyrazolopyrimidine-based derivatives: These compounds share some structural similarities but have different functional groups and applications.
Uniqueness
3-(4-Phenoxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one is unique due to its specific combination of functional groups and core structure. This uniqueness can confer specific properties and reactivity that distinguish it from other similar compounds.
Properties
CAS No. |
137245-53-5 |
---|---|
Molecular Formula |
C26H18O3 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-(4-phenoxyphenyl)-3-phenyl-2-benzofuran-1-one |
InChI |
InChI=1S/C26H18O3/c27-25-23-13-7-8-14-24(23)26(29-25,19-9-3-1-4-10-19)20-15-17-22(18-16-20)28-21-11-5-2-6-12-21/h1-18H |
InChI Key |
IPJAVQVBELWCNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.